1,1,5,5-Tetrachloropentane-2,4-dione
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Overview
Description
1,1,5,5-Tetrachloropentane-2,4-dione is an organic compound with the molecular formula C5H6Cl4O2. This compound is characterized by the presence of four chlorine atoms and two ketone groups, making it a highly chlorinated diketone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetrachloropentane-2,4-dione can be synthesized through the chlorination of pentane-2,4-dione. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. Typically, chlorine gas is bubbled through a solution of pentane-2,4-dione in the presence of a catalyst such as iron(III) chloride to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient chlorination. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetrachloropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms.
Major Products Formed:
Oxidation: Products include carboxylic acids or esters.
Reduction: Products include diols or alcohols.
Substitution: Products vary depending on the nucleophile used, such as hydroxylated or aminated derivatives.
Scientific Research Applications
1,1,5,5-Tetrachloropentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,5,5-tetrachloropentane-2,4-dione involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and ketone groups make it a versatile compound for forming new bonds and functional groups. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing redox reactions.
Comparison with Similar Compounds
1,1,5,5-Tetrachloropentane: Similar in structure but lacks the ketone groups.
Pentane-2,4-dione: The parent compound without chlorine atoms.
1,1,5,5-Tetrafluoropentane-2,4-dione: A fluorinated analog with different reactivity.
Uniqueness: 1,1,5,5-Tetrachloropentane-2,4-dione is unique due to its combination of chlorine atoms and ketone groups, which confer distinct reactivity patterns. This makes it valuable for specific synthetic applications where both chlorination and carbonyl functionalities are required.
Properties
IUPAC Name |
1,1,5,5-tetrachloropentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNDHFZEJXWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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